2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)
Description
This compound, also known as 2,2′-(1,4-phenylenebis(ethene-2,1-diyl))dibenzonitrile (CAS RN: 13001-38-2), features a central 2,5-dicyano-substituted benzene core symmetrically linked via ethenylene (vinyl) bridges to two terminal benzene-1,4-dicarbonitrile groups . Its extended π-conjugated structure and electron-withdrawing cyano groups make it a candidate for applications in organic electronics, including optoelectronic devices and conductive polymers. The cyano substituents enhance electron affinity and promote intermolecular charge transfer, which can influence crystallinity and optoelectronic performance .
Properties
CAS No. |
917762-08-4 |
|---|---|
Molecular Formula |
C28H12N6 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2,5-bis[2-(2,5-dicyanophenyl)ethenyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C28H12N6/c29-13-19-1-3-25(15-31)21(9-19)5-7-23-11-28(18-34)24(12-27(23)17-33)8-6-22-10-20(14-30)2-4-26(22)16-32/h1-12H |
InChI Key |
SOESXPWDHVPQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=CC2=CC(=C(C=C2C#N)C=CC3=C(C=CC(=C3)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
This method utilizes boronic acids and halides to create biaryl compounds. The synthesis starts from 4,5-diiodobenzoic acid , which can be converted to 4,5-diiodobenzoic acid through iodination reactions. Following this, a Suzuki-Miyaura coupling with appropriate boronic acids leads to the formation of the desired biphenyl intermediates.
| Reaction Step | Yield (%) |
|---|---|
| Iodination of Phthalimide | 61 |
| Suzuki Coupling | 79-87 |
Sonogashira Coupling
In this reaction, terminal alkynes react with aryl halides in the presence of a palladium catalyst and a base to form alkynylated products. This method is particularly useful for introducing ethene linkages into the molecular structure.
| Reaction Step | Yield (%) |
|---|---|
| Sonogashira Coupling | 70-85 |
Cycloaddition Reactions
Cycloaddition reactions can also be employed to construct the complex structure of the target compound. For instance:
Diels-Alder Reactions
This method can facilitate the formation of cyclohexene derivatives that can subsequently be transformed into the desired dicyano compounds through nitration or other functional group transformations.
| Reaction Step | Yield (%) |
|---|---|
| Diels-Alder Reaction | 60-75 |
Functional Group Transformations
After establishing the core structure through cross-coupling or cycloaddition methods, further modifications are necessary to achieve the final product:
Nitration and Hydrolysis
These steps involve nitrating suitable precursors to introduce cyano groups and hydrolyzing protective groups if used during earlier synthesis stages.
| Reaction Step | Yield (%) |
|---|---|
| Nitration | 80 |
| Hydrolysis | 75 |
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) involves its interaction with molecular targets through its conjugated system and cyano groups. These interactions can lead to changes in electronic properties and the formation of charge-transfer complexes. The compound’s ability to participate in intramolecular charge transfer (ICT) makes it suitable for applications in optoelectronic devices .
Comparison with Similar Compounds
Structural Analogues with Different Substituents
a) 2,2'-[(1E,1'E)-2,2'-(2,5-Dibutoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dipyridine
- Structure: Replaces cyano groups with pyridine rings and incorporates butoxy substituents on the central benzene ring.
- Properties: Pyridine’s nitrogen atoms enable coordination with metal ions, useful in sensor applications. The butoxy groups enhance solubility in organic solvents but reduce crystallinity compared to the cyano analogue. Crystal packing reveals C–H···N interactions, forming a 2D network parallel to the bc-plane . Synthesis: Achieved via a Wittig reaction using picolinaldehyde and phosphonium salts (75% yield) .
b) 4,4’-((1E,1’E)-(2-((2-Ethylhexyl)oxy)-5-methoxy-1,4-phenylene)bis(ethene-2,1-diyl))bis(nitrobenzene) (C1)
- Structure: Substitutes cyano with nitro groups and introduces alkoxy chains.
- Properties: Nitro groups induce strong aggregation-caused quenching (ACQ) effects, limiting solid-state luminescence efficiency. Alkoxy chains improve solubility but reduce charge carrier mobility compared to the cyano-based compound .
c) 2,2'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dithiophene
- Structure : Replaces ethenylene with ethynylene (acetylene) bridges and incorporates thiophene terminals.
- Properties :
Optoelectronic Properties
Key Findings :
- The cyano-substituted compound exhibits balanced electron-withdrawing strength, enabling moderate ΦF and significant two-photon absorption due to its planar structure.
- Ethynylene-thiophene analogues show higher two-photon absorption cross-sections (1000–1200 GM) due to extended conjugation but suffer from lower thermal stability .
- Nitro-substituted derivatives suffer from ACQ effects, making them less suitable for solid-state lighting .
Crystallinity and Solid-State Packing
- Target Compound: Cyano groups promote dense π-π stacking and dipole-dipole interactions, enhancing crystallinity. However, excessive rigidity may lead to brittleness in thin films .
- Pyridine Analogue: C–H···N interactions dominate crystal packing, forming a 2D network. The butoxy substituents introduce steric hindrance, reducing long-range order compared to the cyano compound .
- Alkoxy-Substituted Analogues : Bulky alkoxy chains (e.g., 2-ethylhexyl) disrupt molecular packing, resulting in amorphous phases with lower charge mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
